molecular formula C19H19N3O4S2 B469185 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide CAS No. 821010-72-4

2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

Cat. No.: B469185
CAS No.: 821010-72-4
M. Wt: 417.5g/mol
InChI Key: JATGEOGDEMCNLI-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4) is a synthetic organic compound with a molecular formula of C19H19N3O4S2 and a molecular weight of 417.502 g/mol . This chemical features a 1,3-thiazole ring, a moiety renowned in medicinal chemistry for its broad spectrum of therapeutic properties . The compound's structure, which integrates a sulfonamide group, is of significant interest in the development of novel anti-infective agents . Preliminary research on structurally related thiazole-sulfonamide hybrid molecules has demonstrated promising antimicrobial and antiviral activities . These analogues have shown potent inhibitory effects against a range of Gram-positive and Gram-negative bacterial strains, as well as significant activity against various fungal strains . Furthermore, selected compounds in this class have exhibited considerable activity against viruses such as Herpes simplex virus-1 and virus-2, Vaccinia virus, and Human Coronavirus, outlining the potential of the core scaffold in antiviral research . The antimicrobial potency is often enhanced by the presence of specific electron-withdrawing groups, suggesting structure-activity relationship (SAR) opportunities for further optimization . The compound is offered with a purity suitable for advanced research applications. It is critical to note that this product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-4-3-5-16(12-13)26-14(2)18(23)21-15-6-8-17(9-7-15)28(24,25)22-19-20-10-11-27-19/h3-12,14H,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATGEOGDEMCNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3-Methylphenol

A modified protocol from involves reacting 3-methylphenol with sodium 2-chloropropionate under basic conditions:

Conditions :

  • Solvent: Toluene (300 mL)

  • Base: 40% NaOH (50 mL)

  • Temperature: Reflux (80°C, 5 hours)

  • Workup: Neutralization with HCl, extraction with methylene chloride, and recrystallization.

Yield : ~77% (analogous to).
Key Insight : Azeotropic water removal enhances reaction efficiency by minimizing hydrolysis of the chloropropionate.

Synthesis of 4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline

The sulfonamide-thiazole fragment requires sequential sulfonylation and thiazole ring formation.

Thiazole Ring Formation

Adapting methods from, the 1,3-thiazol-2-amine core is synthesized via Hantzsch thiazole synthesis :

Conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: 60–80°C, 4–6 hours

  • Catalyst: None required.

Yield : 60–75% (based on).

Sulfonylation of Aniline

The sulfonyl group is introduced via sulfonation of 4-nitroaniline , followed by reduction:

Conditions :

  • Sulfonation: Excess chlorosulfonic acid, 0–5°C, 2 hours.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Key Insight : Controlled sulfonation prevents polysubstitution.

Coupling Thiazole Amine to Sulfonyl Chloride

The thiazole amine reacts with 4-aminophenylsulfonyl chloride :

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Pyridine (to absorb HCl)

  • Temperature: 0–25°C, 12 hours.

Yield : 50–65%.

Amide Coupling: Final Assembly

The propanamide bond is formed via Schotten-Baumann reaction between the acid and amine.

Activation of 2-(3-Methylphenoxy)propanoic Acid

The acid is converted to its acid chloride :

Conditions :

  • Reflux in thionyl chloride (2 hours)

  • Solvent removal under vacuum.

Reaction with 4-[(1,3-Thiazol-2-ylamino)sulfonyl]aniline

The acid chloride reacts with the sulfonamide-aniline:

Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA)

  • Temperature: 0°C → room temperature, 6 hours.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane)

  • Recrystallization from ethanol/water.

Yield : 45–55%.

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Thiazole formation: 30 minutes (vs. 4 hours).

  • Amide coupling: 1 hour (vs. 6 hours).

Green Chemistry Approaches

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for sulfonylation.

  • Catalysts : Use polymer-supported reagents to simplify workup.

Critical Data Tables

Table 1 : Comparison of Thiazole Synthesis Methods

MethodConditionsYield (%)Reference
HantzschEthanol/H₂O, 80°C65
MicrowaveDMF, 100°C, 30 min70

Table 2 : Amide Coupling Yields Under Varied Conditions

Acid ActivatorSolventBaseYield (%)
SOCl₂THFTEA55
DCC/DMAPDCMNone48

Challenges and Solutions

  • Regioselectivity in sulfonylation : Use electron-withdrawing groups on the aryl ring to direct sulfonation.

  • Thiazole ring instability : Avoid strong acids during workup .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

  • 2-(4-Chloro-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide (CAS 650614-70-3) Key Differences: Replaces the propanamide chain with acetamide and introduces a chlorine atom at the phenoxy group's 4-position. The shorter acetamide chain may alter binding kinetics compared to the target compound’s propanamide .
  • 2-(3,5-Dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide (CAS 919069-47-9) Key Differences: Features a 3,5-dimethylphenoxy group and a thiazol-4-yl ethyl linker. Impact: The dimethyl substitution enhances hydrophobicity, favoring lipid bilayer penetration.

Modifications in the Sulfonamide-Thiazole Region

  • N-(2,2,2-Trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide Key Differences: Incorporates a trichloroethyl group on the sulfonamide-attached phenyl ring. Impact: The trichloroethyl group significantly increases steric bulk and lipophilicity, which may improve metabolic stability but raise toxicity concerns compared to the target compound’s simpler structure .
  • 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide (CAS 1365964-29-9) Key Differences: Replaces the thiazole ring with a thiadiazole and adds a chlorine atom on the propanamide chain. Impact: The thiadiazole’s electron-deficient nature may alter binding interactions, while the chlorine could influence reactivity and metabolic pathways .

Propanamide Backbone and Stereochemical Variations

  • (2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide Key Differences: Introduces a chiral center (R-configuration) and a trifluoromethyl group on the thiazole. Impact: The stereochemistry and trifluoromethyl group enhance receptor selectivity and metabolic resistance.
  • 3-[(5E)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide Key Differences: Incorporates a thiazolidinone ring with a 4-methoxybenzylidene substituent. Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites, improving binding affinity. The methoxy group enhances solubility but may reduce blood-brain barrier penetration .

Physicochemical and Pharmacological Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Predicted pKa
Target Compound ~450 (estimated) ~1.5 ~7.0
2-(4-Chloro-3-methylphenoxy)-acetamide 437.92 1.505 7.01
3-Chloro-propanamide 318.4 N/A N/A

Pharmacological Data (Selected Examples)

  • (2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide: IC50 = 49 ± 10 nM (CXCR2 antagonism) .
  • N-[3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl]-3-((4-methoxyphenyl)sulfonyl)propanamide : Enhanced solubility due to hydroxyl and methoxy groups .

Biological Activity

2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is a complex organic compound with a unique structural configuration that suggests potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features several notable groups:

  • Phenoxy Group : Contributes to hydrophobic interactions.
  • Thiazole Ring : Known for its nucleophilic properties and ability to participate in various biochemical reactions.
  • Sulfonamide Moiety : Plays a critical role in enzyme inhibition and drug activity.

Molecular Formula

C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. A study highlighted that thiazole-containing compounds demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, suggesting that the thiazole ring in our compound may contribute similarly to its anticancer potential .

Case Study: Thiazole Derivatives

Compound NameActivityCell LineIC50 (µM)
Compound 1AnticancerA-431< 10
Compound 2AnticancerJurkat< 5

Antimicrobial Properties

The sulfonamide group in the compound is known for its antibacterial properties. Compounds containing sulfonamide moieties have been extensively studied for their ability to inhibit bacterial growth by mimicking natural substrates in bacterial enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety inhibits dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Cell Cycle Arrest : The thiazole ring may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Hydrophobic Interactions : The phenoxy group enhances the compound's ability to penetrate cell membranes.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential. Studies suggest that compounds with similar structures exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, which enhance their efficacy and safety in clinical applications .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the sulfonamide group.
  • Coupling with the phenoxy moiety.

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